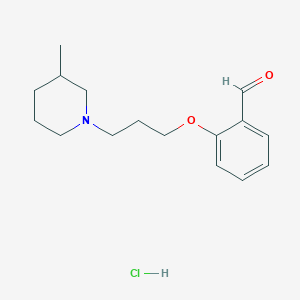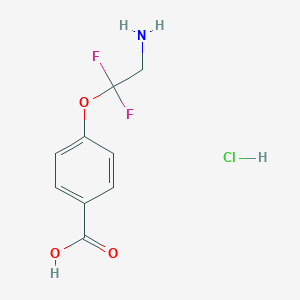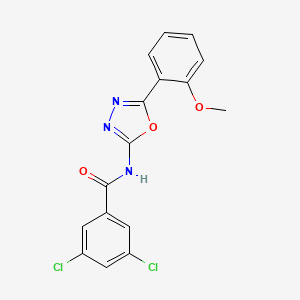
2-(2-硝基苯氧基)喹喔啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-(2-Nitrophenoxy)quinoxaline is a novel chemical entity that has been synthesized and studied for its reactivity and potential applications. The basic structure of this compound consists of a quinoxaline moiety linked to a nitrophenyl group through an ether linkage .
Synthesis Analysis
The synthesis of 2-(2-Nitrophenoxy)quinoxaline has been described using a method that involves the reaction of quinoxaline with a nitrophenyl precursor in the presence of non-reactive counter-ion surfactants with different head group sizes. This method allows for the control of the reaction environment, which can influence the yield and purity of the product . Additionally, solid-phase synthesis methods have been developed for quinoxalines, which could potentially be adapted for the synthesis of 2-(2-Nitrophenoxy)quinoxaline .
Molecular Structure Analysis
While the specific molecular structure analysis of 2-(2-Nitrophenoxy)quinoxaline is not detailed in the provided papers, the general structure of quinoxaline derivatives has been studied. These studies include the examination of their DNA interactions and the impact of functional group modifications on their biological activity . The presence of the nitro group in the compound could affect its electronic properties and reactivity.
Chemical Reactions Analysis
The reactivity of 2-(2-Nitrophenoxy)quinoxaline has been studied in the context of its basic hydrolysis in aqueous solutions. The presence of micellar systems, particularly those with non-reactive counter-ion surfactants, can influence the rate of hydrolysis of the compound . Similar studies on related compounds, such as 2-(3-nitrophenoxy)quinoxaline and 2-(4-nitrophenoxy)quinoxaline, have shown that the size of the surfactant head group and the type of micellar system can affect the reaction kinetics .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-Nitrophenoxy)quinoxaline are not explicitly discussed in the provided papers. However, the properties of quinoxaline derivatives, in general, have been explored, including their potential as neuroprotectants in cerebral ischemia due to their interaction with glutamate receptors . The introduction of nitro groups into quinoxaline derivatives has been shown to alter their biological activity and DNA binding affinity, which suggests that the nitro group in 2-(2-Nitrophenoxy)quinoxaline could confer unique properties to the compound .
科学研究应用
合成和化学行为
- 合成和水解研究:新型化合物2-(2-硝基苯氧基)喹喔啉已合成,并在非反应性抗衡离子表面活性剂(具有不同头部基团大小)存在下研究了其碱性水解。这项研究提供了关于胶束效应对氢氧根离子与该化合物反应的影响的见解 (Cuenca & Strubinger, 1996)。
材料科学中的应用
- 在聚酯纤维中的应用:与2-(2-硝基苯氧基)喹喔啉相关的6-硝基-2-取代喹喔啉已被评估为聚酯纤维上的分散染料和荧光增白剂。这表明在纺织和材料科学中具有潜在的应用 (Rangnekar & Tagdiwala, 1986)。
生物和医学研究
神经保护特性:2,3-二羟基-6-硝基-7-磺酰胺基-苯并(F)喹喔啉(喹喔啉二酮拮抗剂对非NMDA谷氨酸受体的类似物)显示出对脑缺血的神经保护特性。这意味着2-(2-硝基苯氧基)喹喔啉的衍生物可能在神经学研究和治疗中具有潜力 (Sheardown et al., 1990)。
抗癌、抗结核和抗真菌活性:对2,3-双官能化喹喔啉(与2-(2-硝基苯氧基)喹喔啉在结构上相关)的研究揭示了它们与DNA的相互作用,并评估了它们的抗癌、抗结核和抗真菌活性。这突出了此类化合物在治疗应用中的潜力 (Waring et al., 2002)。
化学合成和药物开发
- 喹喔啉衍生物作为抗肿瘤剂:已探索了使用2-(2-硝基苯氧基)喹喔啉作为参考,设计和合成新型喹喔啉衍生物作为抗肿瘤剂。这表明其在开发新的抗肿瘤药物中具有潜在作用 (Zhao et al., 2005)。
荧光和成像
- 荧光特性:已经报道了新型喹喔啉鎓衍生物的合成,包括与2-(2-硝基苯氧基)喹喔啉在结构上相关的化合物,以作为药物或荧光团的潜在应用,突出了其在成像和诊断技术中的用途 (Koner & Ray, 2008)。
作用机制
Target of Action
Quinoxaline derivatives, such as echinomycin, are known to interact with kinases . Kinases are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Mode of Action
For instance, echinomycin, a quinoxaline derivative, is known to inhibit kinases . This inhibition can lead to changes in cellular processes, potentially affecting cell growth and survival.
Biochemical Pathways
For instance, echinomycin and its derivatives have been studied in the context of angiogenesis and in vivo in a relevant lymphoma model .
Result of Action
Quinoxaline compounds, such as echinomycin, have been shown to control anomalous cellular proliferation in eukaryotes via specifically triggering cellular signaling pathways in mitochondria, as well as under hypoxia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the synthesis of quinoxalines has been extensively studied, with a focus on green chemistry and cost-effective methods . .
安全和危害
While specific safety data for “2-(2-Nitrophenoxy)quinoxaline” was not found, quinoxaline, its core structure, can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It should be handled with care, using personal protective equipment and ensuring adequate ventilation .
未来方向
Quinoxaline and its derivatives, including “2-(2-Nitrophenoxy)quinoxaline”, have attracted considerable attention due to their potential biological and pharmaceutical properties . Future research may focus on developing newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups . This could lead to the development of advanced therapeutic agents against a wide variety of diseases .
属性
IUPAC Name |
2-(2-nitrophenoxy)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-17(19)12-7-3-4-8-13(12)20-14-9-15-10-5-1-2-6-11(10)16-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBHAJNBGSXMJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B3006929.png)

![N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B3006932.png)

![2-[(4-Fluoro-2-propan-2-yloxyphenoxy)methyl]oxirane](/img/structure/B3006935.png)
![8-[(2E)-2-Benzylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)butanamide](/img/structure/B3006938.png)




